Naphthalene-2-sulfonic acid hydrate

説明

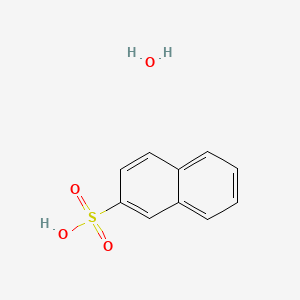

Naphthalene-2-sulfonic acid hydrate is an organic compound with the formula C10H7SO3H. It is a colorless, water-soluble solid, often available as the mono- and trihydrates . The fluorescence of 2-naphthalenesulfonic acid (NSA) is effectively quenched by colloidal silver via photoinduced interfacial electron transfer from the excited singlet of NSA to silver .

Molecular Structure Analysis

The molecular formula of Naphthalene-2-sulfonic acid hydrate is C10H8O3S. It has a molar mass of 208.23 g/mol (anhydrous) .Chemical Reactions Analysis

Naphthalene-2-sulfonic acid undergoes many reactions, some of which are or were of commercial interest. Fusion with sodium hydroxide followed by acidification gives 2-naphthol. It is an intermediate in the formation of 2,6-, 2,7- and 1,6-naphthalene disulfonic acids as well as 1,3,6-naphthalenetrisulfonic acid .Physical And Chemical Properties Analysis

Naphthalene-2-sulfonic acid hydrate is a white solid with a melting point of 124 °C (255 °F; 397 K) for the monohydrate. It is soluble in water .科学的研究の応用

Dye Production

Naphthalene-2-sulfonic acid is primarily used in the production of dyes . It is used to make direct dyes and reactive dyes . The compound undergoes nitration to produce aminonaphthalenesulfonic acids, which are key intermediates in the manufacture of a variety of dyes .

Agrochemical Intermediates

In addition to its role in dye production, Naphthalene-2-sulfonic acid is also employed as an intermediate in the production of agrochemicals . These agrochemicals include a variety of pesticides and herbicides that are used in agriculture to protect crops and enhance their yield.

Chemical Research

Naphthalene-2-sulfonic acid hydrate is used in chemical research, particularly in studies involving sulfonation reactions . The compound is prepared by sulfonating naphthalene with sulfuric acid .

Preparation of Methoxy-substituted Naphthalenesulfonyl Chloride

6-Hydroxy-2-naphthalenesulfonic acid sodium salt hydrate, a related compound, has been used in the preparation of methoxy-substituted naphthalenesulfonyl chloride . This suggests that Naphthalene-2-sulfonic acid hydrate could potentially be used in similar synthetic applications.

Agar-Plate Screening Test

6-Hydroxy-2-naphthalenesulfonic acid sodium salt hydrate has also been used as a precursor during agar-plate screening tests . This indicates that Naphthalene-2-sulfonic acid hydrate could potentially be used in microbiological research and testing.

Safety and Hazards

作用機序

Target of Action

Naphthalene-2-sulfonic acid hydrate is known to interact with certain proteins in the human body. The primary targets of this compound are Prothrombin and Trypsin-1 . Prothrombin is a protein involved in the clotting of blood, while Trypsin-1 is an enzyme that aids in the digestion of proteins.

Mode of Action

It is known that the compound interacts with these proteins, potentially altering their function

Biochemical Pathways

Naphthalene-2-sulfonic acid hydrate is involved in several biochemical pathways. It is used in the production of dyes via nitration en route to aminonaphthalenesulfonic acids . It also undergoes many reactions, some of which are of commercial interest. For instance, fusion with sodium hydroxide followed by acidification gives 2-naphthol . It is an intermediate in the formation of 2,6-, 2,7- and 1,6-naphthalene disulfonic acids as well as 1,3,6-naphthalenetrisulfonic acid .

Pharmacokinetics

It is known to be a water-soluble compound , which may influence its bioavailability and distribution within the body.

Action Environment

The action of Naphthalene-2-sulfonic acid hydrate can be influenced by various environmental factors. For instance, its solubility in water may affect its distribution and efficacy within the body . Additionally, safety data suggests that it should be handled in a well-ventilated area to avoid inhalation

特性

IUPAC Name |

naphthalene-2-sulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S.H2O/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGOFWIZZIYCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608124 | |

| Record name | Naphthalene-2-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalene-2-sulfonic acid hydrate | |

CAS RN |

6036-00-6 | |

| Record name | Naphthalene-2-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1591836.png)

![7,7'-Dioxa-3,3'-bi(bicyclo[4.1.0]heptane)](/img/structure/B1591846.png)